2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide
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Overview
Description
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide is a heterocyclic organic compound that features a pyrazole ring substituted with a chloro and methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-chloro-5-methyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under an ice-water bath to control the temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. For instance, as an androgen receptor antagonist, it binds to the androgen receptor, blocking the binding of androgens and inhibiting the receptor’s activity. This can lead to reduced proliferation of androgen-dependent cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-1H-pyrazol-1-yl)acetamide: Lacks the chloro substituent, which may affect its biological activity.
4-chloro-1H-pyrazole: Similar structure but lacks the acetamide group, leading to different reactivity and applications.
Uniqueness
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups on the pyrazole ring, along with the acetamide functionality, makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C6H8ClN3O |
---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
2-(4-chloro-5-methylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C6H8ClN3O/c1-4-5(7)2-9-10(4)3-6(8)11/h2H,3H2,1H3,(H2,8,11) |
InChI Key |
CCTQDMOCOSOTGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(=O)N)Cl |
Origin of Product |
United States |
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